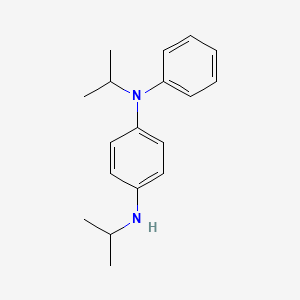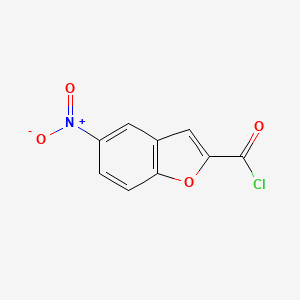![molecular formula C15H17NO2 B14365214 (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol CAS No. 91523-57-8](/img/structure/B14365214.png)
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound features a fused ring system that is characteristic of many natural alkaloids, which often exhibit significant biological activities. The presence of the dimethanol group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol can be achieved through a multi-step process involving the formation of the pyrroloisoquinoline core followed by functionalization. One common method involves the use of a three-component domino reaction. This reaction typically involves 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids in anhydrous acetonitrile under microwave irradiation at 130°C . Another approach includes the use of α,β-unsaturated ketones, nitroalkenes, and acrylonitrile in a two-component domino reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to natural alkaloids makes it a candidate for studying biological activities such as enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit DNA-topoisomerase I, thereby blocking DNA replication . This multitarget activity is supported by molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-a]isoquinoline: Shares the core structure but lacks the dimethanol groups.
5,6-Dihydropyrrolo[2,1-a]isoquinoline: Similar structure but different functional groups.
Crispine A and B: Natural alkaloids with similar core structures but different substituents.
Uniqueness
The presence of the dimethanol groups in (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol makes it unique compared to other pyrroloisoquinolines. These groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
91523-57-8 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)-3-methyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-10-13(8-17)14(9-18)15-12-5-3-2-4-11(12)6-7-16(10)15/h2-5,17-18H,6-9H2,1H3 |
Clé InChI |
CARTYNFHHPTSNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2N1CCC3=CC=CC=C32)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


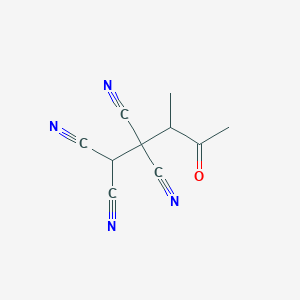

![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)

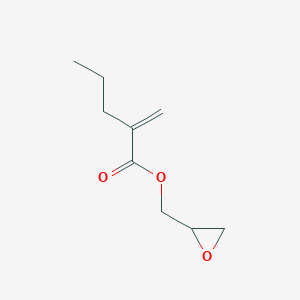
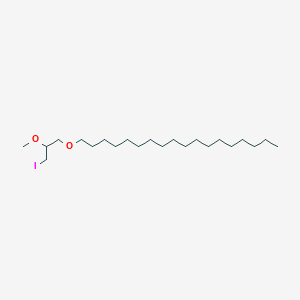

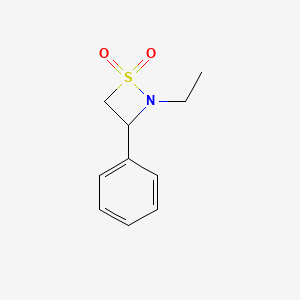
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)

